(S)-1-((2,2-Dimethyl-1,3-dioxolan-4-yl)methyl)cyclopropane-1-sulfonic acid
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Overview
Description
(S)-1-((2,2-Dimethyl-1,3-dioxolan-4-yl)methyl)cyclopropane-1-sulfonic acid is a chiral sulfonic acid derivative. Compounds like this are often used in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals due to their unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-((2,2-Dimethyl-1,3-dioxolan-4-yl)methyl)cyclopropane-1-sulfonic acid typically involves multiple steps:
Formation of the cyclopropane ring: This can be achieved through cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Introduction of the sulfonic acid group: This step might involve sulfonation reactions, where a sulfonic acid group is introduced using reagents like sulfur trioxide or chlorosulfonic acid.
Attachment of the dioxolane ring: This can be done through acetalization reactions, where a diol reacts with an aldehyde or ketone in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially converting the cyclopropane ring to more oxidized forms.
Reduction: Reduction reactions might target the sulfonic acid group, converting it to sulfonates or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the sulfonic acid group or the cyclopropane ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a metal catalyst.
Substitution: Reagents like alkyl halides or nucleophiles (e.g., amines, alcohols).
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfonates, while substitution could introduce various functional groups to the cyclopropane ring.
Scientific Research Applications
Chemistry
Catalysis: The compound might be used as a catalyst or catalyst precursor in various organic reactions.
Synthesis: It can serve as a building block in the synthesis of more complex molecules.
Biology
Biochemical Studies: The compound might be used to study enzyme interactions or metabolic pathways involving sulfonic acids.
Medicine
Drug Development: It could be a precursor or intermediate in the synthesis of pharmaceutical compounds.
Industry
Agrochemicals: The compound might be used in the development of pesticides or herbicides.
Materials Science: It could be used in the synthesis of polymers or other advanced materials.
Mechanism of Action
The mechanism of action would depend on the specific application. For example, in catalysis, the compound might act as a Lewis acid or base, facilitating various chemical transformations. In biological systems, it might interact with enzymes or receptors, influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Cyclopropane-1-sulfonic acid: Lacks the dioxolane ring.
(S)-1-((2,2-Dimethyl-1,3-dioxolan-4-yl)methyl)cyclopropane-1-carboxylic acid: Has a carboxylic acid group instead of a sulfonic acid group.
Uniqueness
The presence of both the cyclopropane ring and the dioxolane ring in (S)-1-((2,2-Dimethyl-1,3-dioxolan-4-yl)methyl)cyclopropane-1-sulfonic acid makes it unique. This combination of structural features can impart unique reactivity and properties, making it valuable in various applications.
Properties
Molecular Formula |
C9H16O5S |
---|---|
Molecular Weight |
236.29 g/mol |
IUPAC Name |
1-[[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]cyclopropane-1-sulfonic acid |
InChI |
InChI=1S/C9H16O5S/c1-8(2)13-6-7(14-8)5-9(3-4-9)15(10,11)12/h7H,3-6H2,1-2H3,(H,10,11,12)/t7-/m0/s1 |
InChI Key |
DTYAKZIHBAXOEK-ZETCQYMHSA-N |
Isomeric SMILES |
CC1(OC[C@@H](O1)CC2(CC2)S(=O)(=O)O)C |
Canonical SMILES |
CC1(OCC(O1)CC2(CC2)S(=O)(=O)O)C |
Origin of Product |
United States |
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